molecular formula C21H24N4O2 B10989075 N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B10989075
M. Wt: 364.4 g/mol
InChI Key: WPCCMQVUTGNUBC-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1H-indol-3-yl moiety linked via an ethyl chain to an acetamide group, which is further connected to a 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine core. The indole group is a well-characterized pharmacophore in medicinal chemistry, often associated with serotonin receptor modulation or kinase inhibition .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H24N4O2/c26-20(22-11-10-16-13-23-19-9-5-4-7-17(16)19)14-25-21(27)12-15-6-2-1-3-8-18(15)24-25/h4-5,7,9,12-13,23H,1-3,6,8,10-11,14H2,(H,22,26)

InChI Key

WPCCMQVUTGNUBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C31H24N4O3C_{31}H_{24}N_{4}O_{3} and a molecular weight of approximately 500.55 g/mol. The structure includes an indole moiety and a cycloheptapyridazine ring, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of indole and pyridazine compounds exhibit significant cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
U9370.90Apoptosis via DNA interaction
MCF-712.4Inhibition of topoisomerase II
H4602.8Induction of autophagy

These findings suggest that the compound may function through multiple pathways to exert its anticancer effects .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in tumor cell growth and survival by regulating gene expression.

Enzyme Inhibition Type Reference
HDACStrong Inhibition
Topoisomerase IIModerate Inhibition

Case Studies

  • Study on Indole Derivatives : A comprehensive evaluation highlighted that indole-based compounds can exhibit selective cytotoxicity against cancer cells while sparing normal cells. The study utilized various derivatives to assess their biological activity and identified specific structural features responsible for enhanced activity .
  • Pyridazine Compounds : Another research focused on pyridazine derivatives indicated their effectiveness in inhibiting cancer cell growth through apoptosis induction mechanisms. The study emphasized the importance of structural modifications on biological efficacy .

Scientific Research Applications

Structural Characteristics

The compound features an indole moiety linked to a cycloheptapyridazine derivative through an ethyl chain and an acetamide functional group. This intricate structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry. Its molecular formula is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of approximately 336.4 g/mol .

Preliminary studies suggest that N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibits significant biological activity. The indole structure is known for its role in various biological processes and can interact with neurotransmitter receptors and enzymes .

Potential Therapeutic Applications

  • Neurological Disorders : The compound may serve as a lead for developing new treatments targeting neurological pathways due to its interaction with neurotransmitter receptors.
  • Cancer Research : Its unique structure could provide insights into novel therapeutic agents for cancer treatment by targeting specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : Some studies have suggested that indole derivatives possess antimicrobial activities; thus, this compound may also be evaluated for its effectiveness against various pathogens .

Case Studies and Research Findings

Several research studies have investigated the applications of compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-y)acetamide:

StudyFindings
Shimoji et al. (2020)Reported successful syntheses of indole-based heterocycles with high affinity for benzodiazepine receptors .
Nepali et al. (2020)Designed and synthesized 3-aryl-pyridazino derivatives showing promising biological activities .
PubChem Data (2025)Compounds sharing structural similarities exhibited significant interactions with biological targets .

These studies highlight the compound's potential as a versatile scaffold for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acetamide Derivatives

The target compound shares a scaffold with analogs bearing different heterocyclic substitutions. Key comparisons include:

Compound Name Key Substituents Structural Features Potential Implications
N-(2-(1H-Indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide Indole, cyclohepta[c]pyridazinone Indole for aromatic stacking; flexible 7-membered ring Enhanced selectivity for indole-binding targets (e.g., 5-HT receptors)
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide Trifluoromethyl benzimidazole Electron-withdrawing CF₃ group; rigid benzimidazole Improved metabolic stability and affinity for hydrophobic pockets
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide Trifluoromethoxy benzothiazole Sulfur-containing heterocycle; polar OCF₃ group Potential for enhanced solubility and kinase inhibition (e.g., JAK/STAT pathways)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Phenyl-ethyl, no pyridazinone Simplified acetamide with chiral center Focus on indole-mediated interactions (e.g., antimicrobial or neuroactive properties)

Pharmacological and Physicochemical Considerations

  • Indole vs. Benzimidazole/Benzothiazole : The indole group in the target compound may favor interactions with tryptophan-binding pockets (e.g., serotonin receptors), whereas benzimidazole/benzothiazole analogs (e.g., ) could target ATP-binding sites in kinases due to their planar, electron-deficient rings.
  • In contrast, rigid analogs (e.g., pyrimido[4,5-d]pyrimidinone in ) may prioritize potency over bioavailability.
  • Trifluoromethyl/Trifluoromethoxy Groups : These substituents (seen in ) enhance lipophilicity and metabolic stability but may reduce aqueous solubility compared to the indole’s polar NH group.

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